

A Technical Guide to the Spectroscopic Profile of (Methylthio)acetaldehyde

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (Methylthio)acetaldehyde

CAS No.: 23328-62-3

Cat. No.: B1246155

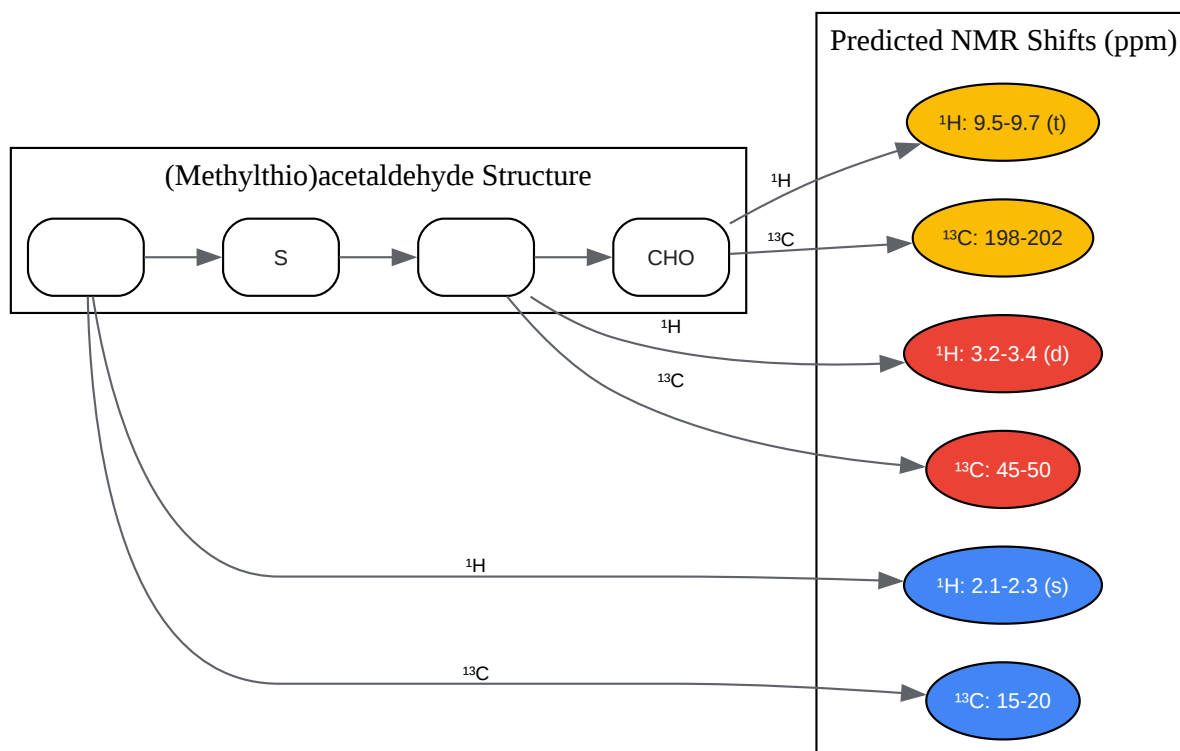
[Get Quote](#)

This guide provides a comprehensive analysis of the spectroscopic characteristics of **(Methylthio)acetaldehyde** (CAS RN: 23328-62-3), a key organosulfur compound relevant in flavor chemistry and as a synthetic intermediate.^[1] Due to its reactive nature, this document synthesizes empirical data from spectral databases with predictive analysis based on established spectroscopic principles and data from closely related structural analogs. This guide is intended for researchers, chemists, and quality control professionals requiring a detailed understanding of the spectral features of this molecule for identification, characterization, and purity assessment.

Molecular Structure and Spectroscopic Overview

(Methylthio)acetaldehyde, with the chemical formula C_3H_6OS and a molecular weight of 90.15 g/mol, possesses a simple yet informative structure for spectroscopic analysis.^[1] It features a reactive aldehyde functional group and a methylthioether moiety. The interplay of these two groups dictates the molecule's characteristic spectral signature across various analytical techniques.

Molecular Structure:



[Click to download full resolution via product page](#)

Caption: Correlation of molecular fragments with predicted NMR shifts.

Infrared (IR) Spectroscopy

The vapor-phase IR spectrum of 2-(Methylthio)acetaldehyde is available and provides key insights into its functional groups. [2]

Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2920	Medium	C-H stretch (aliphatic)
~2720	Weak	C-H stretch (aldehydic)
~1730	Strong	C=O stretch (aldehyde)
~1430	Medium	C-H bend (methylene)
~690	Medium	C-S stretch

Interpretation of the IR Spectrum

The IR spectrum is dominated by the strong absorption band of the carbonyl group.

- **C=O Stretch:** A strong, sharp peak around 1730 cm⁻¹ is the most prominent feature and is diagnostic for the C=O stretching vibration of an aliphatic aldehyde.
- **Aldehydic C-H Stretch:** A weaker, but characteristic, absorption is expected around 2720 cm⁻¹. This band, often appearing as a shoulder on the main C-H stretching bands, is a reliable indicator of an aldehyde functional group.
- **Aliphatic C-H Stretch:** The absorption around 2920 cm⁻¹ corresponds to the stretching vibrations of the methyl and methylene C-H bonds.
- **C-S Stretch:** The C-S stretching vibration is typically weaker and appears in the fingerprint region, around 690 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

For routine analysis, ATR-IR is a convenient and rapid technique.

- **Sample Application:** Apply a small drop of the neat liquid sample directly onto the ATR crystal.
- **Data Acquisition:** Record the spectrum, typically over the range of 4000-400 cm⁻¹.

- **Background Correction:** A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum of **(Methylthio)acetaldehyde** provides valuable information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.

Key Mass Spectral Data (Electron Ionization - EI)

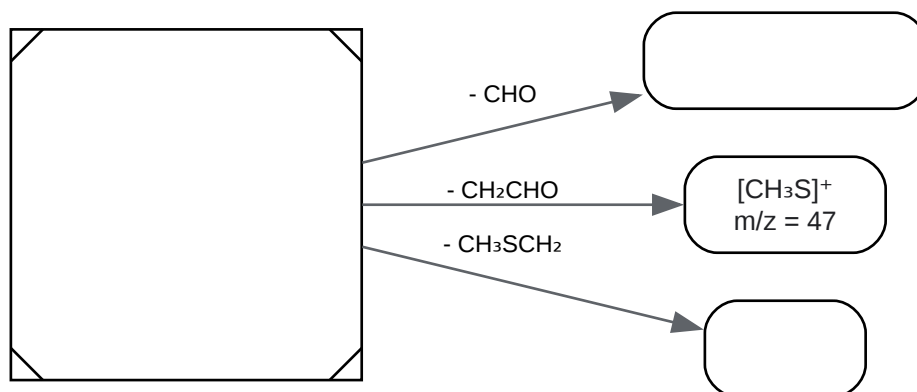
m/z	Relative Intensity	Assignment
90	High	[M] ⁺ (Molecular Ion)
61	High	[CH ₃ SCH ₂] ⁺
47	High	[CH ₃ S] ⁺
45	Medium	[CHS] ⁺
29	Medium	[CHO] ⁺

Interpretation of the Mass Spectrum

The fragmentation pattern is consistent with the structure of **(Methylthio)acetaldehyde**.

- **Molecular Ion:** A prominent molecular ion peak at m/z 90 confirms the molecular weight of the compound.
- **Major Fragmentation Pathways:**
 - Alpha-cleavage adjacent to the sulfur atom is a favorable fragmentation pathway, leading to the formation of the stable resonance-stabilized ion at m/z 61 ([CH₃SCH₂]⁺).
 - Cleavage of the C-S bond results in the fragment at m/z 47 ([CH₃S]⁺), which is also a characteristic ion for methyl thioethers.
 - The presence of a peak at m/z 29 ([CHO]⁺) is indicative of the aldehyde functionality.

Fragmentation Pathway Diagram:



[Click to download full resolution via product page](#)

Caption: Major fragmentation pathways of **(Methylthio)acetaldehyde** in EI-MS.

Conclusion

The spectroscopic data of **(Methylthio)acetaldehyde**, both empirically determined and predictively analyzed, provides a unique and identifiable fingerprint for this compound. The combination of a strong carbonyl stretch in the IR, a characteristic downfield aldehyde proton signal in the ¹H NMR, a highly deshielded carbonyl carbon in the ¹³C NMR, and a distinct fragmentation pattern in the mass spectrum allows for its unambiguous identification. This technical guide serves as a valuable resource for researchers and analysts working with this and related organosulfur compounds.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [Methylthioacetaldehyde | C₃H₆OS | CID 10887828 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]

- [2. spectrabase.com \[spectrabase.com\]](https://spectrabase.com)
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of (Methylthio)acetaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1246155/docs#a-technical-guide-to-the-spectroscopic-profile-of-methylthio-acetaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)